5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid
CAS No.:
VCID: VC20461675
Molecular Formula: C32H36N2O6S
Molecular Weight: 576.7 g/mol
* For research use only. Not for human or veterinary use.
![5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid -](/images/structure/VC20461675.png)
Description |
5-[({1-[(tert-Butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid is a complex organic compound characterized by its intricate structure, which includes multiple functional groups and a thiophene ring. This compound is classified under carboxylic acids due to the presence of the carboxyl group (-COOH) attached to the thiophene moiety. Its molecular weight is approximately 576.7 g/mol, and it has significant implications in medicinal chemistry and materials science. Key Structural Elements:
Synthesis and Chemical ReactionsThe synthesis of this compound typically involves multiple steps, each requiring careful optimization to ensure high yields and purity. The compound can participate in various chemical reactions due to its functional groups, which are essential for further derivatization that may enhance biological activity or alter pharmacokinetic properties. Synthesis Steps:
Biological Activity and Potential ApplicationsWhile specific biological activity data on this compound is limited, its structural elements suggest potential interactions with biological targets. The presence of the azepane ring may contribute to its ability to bind to various receptors or enzymes, similar to other compounds with similar scaffolds. Potential areas of investigation include interaction studies to understand its therapeutic potential and mechanism of action. Potential Applications:
Comparison with Similar CompoundsSeveral compounds share structural similarities with 5-[({1-[(tert-Butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid. These include compounds with different heterocyclic rings, such as furan and pyrrole, which alter electronic properties and potential biological activities. Comparison Table:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid | ||||||||||||
Molecular Formula | C32H36N2O6S | ||||||||||||
Molecular Weight | 576.7 g/mol | ||||||||||||
IUPAC Name | 5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-3-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C32H36N2O6S/c1-32(2,3)40-30(37)33-15-9-8-10-22(17-33)34(18-23-16-21(20-41-23)29(35)36)31(38)39-19-28-26-13-6-4-11-24(26)25-12-5-7-14-27(25)28/h4-7,11-14,16,20,22,28H,8-10,15,17-19H2,1-3H3,(H,35,36) | ||||||||||||
Standard InChIKey | WBFMCNLYHIDOHZ-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC(C1)N(CC2=CC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | ||||||||||||
PubChem Compound | 132344237 | ||||||||||||
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume